molecular formula C20H19N3O4S B2385895 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 486398-11-2

2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2385895
CAS No.: 486398-11-2
M. Wt: 397.45
InChI Key: VHYNOPWEDXEWND-UHFFFAOYSA-N
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Description

2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic hybrid molecule combining a 1,3,4-oxadiazole core with a 3,4-dimethoxyphenyl substituent and an indoline-derived ethanone moiety. The oxadiazole scaffold is widely studied for its electron-deficient aromatic character, enabling diverse non-covalent interactions in biological systems .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-25-16-8-7-14(11-17(16)26-2)19-21-22-20(27-19)28-12-18(24)23-10-9-13-5-3-4-6-15(13)23/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYNOPWEDXEWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

The 1,3,4-oxadiazole ring is constructed via cyclization of acylhydrazides.

Step 1: Hydrazide Formation
3,4-Dimethoxybenzoic acid is esterified to its ethyl ester, followed by treatment with hydrazine hydrate in ethanol to yield 3,4-dimethoxybenzohydrazide.

Step 2: Oxadiazole Cyclization
The hydrazide reacts with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH/ethanol) under reflux to form 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Reaction Equation:
$$
\text{C}{9}\text{H}{12}\text{N}{2}\text{O}{3} + \text{CS}{2} \xrightarrow{\text{KOH, EtOH}} \text{C}{9}\text{H}{9}\text{N}{2}\text{O}{3}\text{S} + \text{H}{2}\text{O}
$$

Key Conditions :

  • Temperature : 60–80°C
  • Yield : 65–75%.

Synthesis of 1-(Indolin-1-yl)-2-chloroethanone

The indoline-ethanone fragment is prepared via acylation of indoline.

Step 1: Chloroacetylation
Indoline reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Equation:
$$
\text{C}{8}\text{H}{9}\text{N} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{C}{10}\text{H}_{10}\text{ClNO} + \text{HCl}
$$

Key Conditions :

  • Temperature : 0–5°C (ice bath)
  • Yield : 70–80%.

Thioether Coupling

The oxadiazole-thiol and chloroethanone are coupled via nucleophilic substitution.

Step 1: Base-Mediated Reaction
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol reacts with 1-(indolin-1-yl)-2-chloroethanone in acetone or DMF using potassium carbonate (K₂CO₃) as a base.

Reaction Equation:
$$
\text{C}{9}\text{H}{9}\text{N}{2}\text{O}{3}\text{S} + \text{C}{10}\text{H}{10}\text{ClNO} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{20}\text{H}{19}\text{N}{3}\text{O}{4}\text{S} + \text{KCl} + \text{H}_2\text{O}
$$

Key Conditions :

  • Temperature : 60–80°C (reflux)
  • Reaction Time : 6–8 hours
  • Yield : 50–65%.

Optimization and Mechanistic Insights

Oxadiazole Cyclization

  • Dehydrating Agents : Phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) enhance cyclization efficiency.
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 15 minutes at 300 W).

Thioether Formation

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve thiolate nucleophilicity.
  • Side Reactions : Oxidation to disulfides is mitigated by inert atmospheres (N₂/Ar).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :
    • δ 3.85 (s, 6H, OCH₃), 4.19 (t, 2H, indoline CH₂), 7.12–7.38 (m, 7H, aromatic), 8.03 (s, 1H, oxadiazole CH).
  • IR (KBr) :
    • 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 650 cm⁻¹ (C-S).
  • HRMS : m/z 397.4 [M+H]⁺.

Purity and Yield

  • HPLC : >95% purity (C18 column, acetonitrile/water).
  • Melting Point : 175–178°C.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Classical Cyclization Low-cost reagents Long reaction times 60–70
Microwave-Assisted Rapid synthesis Specialized equipment required 75–80
One-Pot Coupling Reduced purification steps Lower selectivity 50–55

Industrial Scalability Challenges

  • Cost of Hydrazine : Requires controlled handling due to toxicity.
  • Byproduct Management : KCl precipitation during coupling necessitates filtration.

Applications and Derivatives

  • Anticancer Activity : Analogous 1,3,4-oxadiazoles inhibit telomerase and topoisomerases.
  • Antimicrobial Potential : Thioether-linked heterocycles show broad-spectrum activity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : The oxadiazole scaffold is recognized for its potential in anticancer therapy. Research indicates that derivatives of oxadiazole can target enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). For instance, studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines like MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 to 20 µM for the most active derivatives .
  • Antimicrobial Properties : Compounds containing oxadiazole rings have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Materials Science

  • Electronic and Optical Applications : The unique electronic properties of the compound make it suitable for the development of new materials with specific electronic or optical characteristics. Its ability to form stable thin films can be exploited in organic electronics and photonics.

Organic Synthesis

  • Building Block for Complex Molecules : The compound can serve as a versatile building block in organic synthesis. Its structural features allow for further functionalization and derivatization, enabling the creation of more complex molecules with tailored properties.

Research has highlighted several biological activities associated with 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone:

Anticancer Activity

The compound has shown promising results in inducing apoptosis in cancer cells. Studies indicate that it may enhance the effectiveness of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth.

Antimicrobial Effects

The compound's antimicrobial properties have been evaluated against various bacterial strains. Its efficacy suggests potential for development into new antimicrobial agents.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Mechanism of Action

The mechanism of action of 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the indoline moiety may enhance binding affinity through π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related derivatives, emphasizing substituent effects on molecular properties:

Compound Name Key Substituents Molecular Formula Melting Point (°C) Key Functional Groups Reference
2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (Target) 3,4-Dimethoxyphenyl, Indolin-1-yl C₂₁H₂₀N₂O₃S Not reported Oxadiazole, Methoxy, Indoline
2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone 2-Fluorophenyl, Indolin-1-yl C₁₉H₁₅FN₂O₂S Not reported Oxadiazole, Fluorine, Indoline
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-chlorophenyl)ethan-1-one 4-Chlorophenyl, Thiadiazole, Cyclohexylamino C₂₃H₂₅ClN₆O₂S₃ 167 Oxadiazole, Thiadiazole, Chlorine
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide Indole, Benzothiazole C₂₁H₁₆N₄O₂S₂ Not reported Oxadiazole, Indole, Benzothiazole
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(3,4-dimethoxyphenyl)ethanone Benzylthio, Thiadiazole C₁₉H₁₈N₂O₃S₃ Not reported Thiadiazole, Methoxy, Benzylthio

Key Observations :

  • Heterocyclic Variations : Replacement of oxadiazole with thiadiazole (e.g., and ) introduces additional sulfur atoms, enhancing polarizability and hydrogen-bonding capacity .
  • Biological Implications : Indole- or benzothiazole-containing derivatives () exhibit reported anticancer activity, suggesting the target’s indolin-1-yl group may confer similar properties .

Biological Activity

The compound 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a derivative of oxadiazole that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure features a unique combination of an oxadiazole ring and an indolin moiety, which are known to enhance biological activity. Its molecular formula is C17H18N4O3SC_{17}H_{18}N_4O_3S, with a molecular weight of approximately 358.42 g/mol.

Anticancer Activity

Mechanism of Action : The oxadiazole scaffold is recognized for its potential in anticancer therapy. It acts by targeting various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

Research Findings :

  • A study evaluated the cytotoxic effects of similar oxadiazole derivatives on several cancer cell lines, including MDA-MB-231 (breast cancer), KCL-22 (leukemia), and HeLa (cervical cancer). The results indicated significant cytotoxicity with IC50 values ranging from 5 to 20 µM for the most active derivatives .
  • Another study highlighted that compounds containing the oxadiazole ring exhibited enhanced apoptosis induction in cancer cells, suggesting their potential as effective chemotherapeutic agents .

Antimicrobial Activity

Mechanism of Action : Compounds with oxadiazole structures have demonstrated broad-spectrum antimicrobial activity. They may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .

Research Findings :

  • In vitro studies assessed the antimicrobial efficacy of related oxadiazole derivatives against various pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .
  • These compounds were also effective in inhibiting biofilm formation, which is crucial for combating persistent infections caused by biofilm-forming bacteria .

Anti-inflammatory Activity

Mechanism of Action : Oxadiazole derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Research Findings :

  • Experimental models demonstrated that certain oxadiazole derivatives reduced inflammation markers significantly in induced inflammatory conditions. This suggests their potential use in treating inflammatory diseases .

Summary of Biological Activities

Activity Type Mechanism Research Findings
AnticancerTargets enzymes involved in proliferationIC50 values between 5 to 20 µM against various cancer cell lines
AntimicrobialDisrupts cell wall synthesis; affects metabolismMIC as low as 0.25 µg/mL against pathogens like S. aureus
Anti-inflammatoryInhibits pro-inflammatory cytokinesSignificant reduction in inflammation markers in models

Q & A

Q. Table 1. Comparative Anticancer Activity of Analogs

Substituent on OxadiazoleIC₅₀ (μM) HepG-2IC₅₀ (μM) A549Reference
3,4-Dimethoxyphenyl12.318.7
4-Nitrophenyl8.914.2
3-Bromophenyl22.129.5

Q. Table 2. Key Synthetic Parameters

StepOptimal ConditionsYield (%)Purity (HPLC)
Oxadiazole CyclizationPOCl₃, 110°C, 6 h85>95%
Thioether FormationK₂CO₃, DMF, RT, 12 h7898%
Final PurificationColumn chromatography (EtOAc/hexane)9199%

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